molecular formula C20H17ClN4O2 B2755914 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide CAS No. 1251577-35-1

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Numéro de catalogue: B2755914
Numéro CAS: 1251577-35-1
Poids moléculaire: 380.83
Clé InChI: UFHFJJDMBDDSIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide (CAS 1251577-35-1) is a synthetic compound with a molecular weight of 380.83 g/mol, characterized by two distinct moieties: a 3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl group and a quinolin-8-yl group attached via an acetamide linker . The 3-chlorophenyl group is a recognized pharmacophore in bioactive molecules, often associated with targeting enzymes or receptors such as GPCRs . Concurrently, the quinoline moiety is frequently investigated for its potential in antimicrobial, anticancer, and kinase-inhibitory properties, making this compound a valuable scaffold in medicinal chemistry and drug discovery research . In the context of modern drug discovery, this compound is of particular interest for research into selective enzyme inhibitors. Machine learning models, including contrastive and deep learning approaches, are being employed to identify selective inhibitors for targets like butyrylcholinesterase (BChE), which is a target of interest in late-stage Alzheimer's Disease . The structural features of this compound, including its rigid, bicyclic elements and specific substituents, contribute to its potential for selective target interaction . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, for developing novel therapeutic agents, or as a ligand in coordination chemistry . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use .

Propriétés

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c21-15-6-2-7-16(12-15)25-11-10-24(20(25)27)13-18(26)23-17-8-1-4-14-5-3-9-22-19(14)17/h1-9,12H,10-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHFJJDMBDDSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of 3-chlorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.

    Introduction of the Quinolinyl Group: The quinolinyl group is introduced through a nucleophilic substitution reaction, where 8-aminoquinoline reacts with the imidazolidinone intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Applications De Recherche Scientifique

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs and their properties:

Compound Name (Selected Examples) Core Structure Differences Molecular Weight (g/mol) Biological Activity (if Available) Key References
Target Compound 3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl, Quinolin-8-yl ~389.8 Not reported
(E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolin-3-ylidene (non-rigid), Quinolin-6-yl, Nitro/fluoro substituents pIC50: 5.928
N-(Benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole instead of quinoline, 3-chlorophenyl Not reported
2-(2-Aminophenyl)-N-(quinolin-8-yl)acetamide 2-Aminophenyl (linear) vs. imidazolidinone, Quinolin-8-yl 277.32 Not reported
CL316243 () Disodium benzodioxole dicarboxylate with 3-chlorophenyl β3-adrenergic receptor agonist

Key Comparative Insights

Quinoline Positional Isomerism: The quinolin-8-yl group in the target compound differs from quinolin-6-yl analogs (e.g., ). Positional isomerism can significantly alter electronic properties and binding interactions. For example, the 8-position may enhance metal coordination or π-stacking compared to the 6-position .

This rigidity may improve target selectivity but reduce solubility .

Chlorophenyl Substituent :

  • The 3-chlorophenyl group is shared with compounds like CL316243 (), a β3-adrenergic agonist. This substituent’s electronegativity and steric effects are critical for hydrophobic interactions in receptor binding .

Heterocyclic Variations: Replacing quinoline with benzothiazole () alters electronic density and solubility. Benzothiazoles are often associated with antitumor activity, while quinolines may favor kinase inhibition .

Synthetic Methodologies: The target compound’s synthesis likely parallels methods for N-(quinolin-8-yl)acetamides (), involving amide bond formation. However, introducing the imidazolidinone ring may require additional steps, such as cyclization of a urea intermediate .

Q & A

Q. Challenges :

  • Low yields due to steric hindrance during coupling.
  • Byproduct formation from competing reactions (e.g., over-alkylation). Mitigation requires precise stoichiometry and reaction monitoring via TLC/HPLC .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Answer:
Optimization strategies include:

  • Catalyst screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yield by 15–20% compared to conventional heating .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.